molecular formula C15H13NO5 B12424528 3-O-Methyl Tolcapone-d4

3-O-Methyl Tolcapone-d4

Cat. No.: B12424528
M. Wt: 291.29 g/mol
InChI Key: VCNSNEJUGBEWTA-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-O-Methyltolcapone-d4: is a deuterium-labeled derivative of 3-O-Methyltolcapone. This compound is a metabolite of Tolcapone, which is an orally active, reversible, selective, and potent inhibitor of catechol-O-methyltransferase (COMT). Tolcapone is known for its ability to cross the blood-brain barrier and is

Properties

Molecular Formula

C15H13NO5

Molecular Weight

291.29 g/mol

IUPAC Name

(4-hydroxy-3-methoxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone

InChI

InChI=1S/C15H13NO5/c1-9-3-5-10(6-4-9)14(17)11-7-12(16(19)20)15(18)13(8-11)21-2/h3-8,18H,1-2H3/i3D,4D,5D,6D

InChI Key

VCNSNEJUGBEWTA-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.